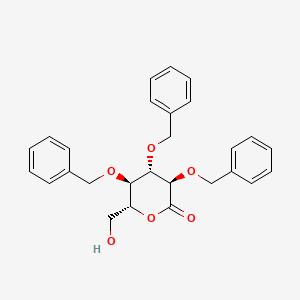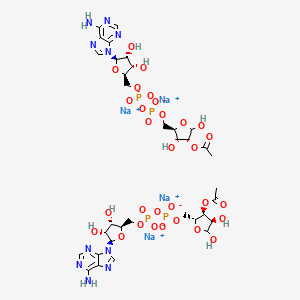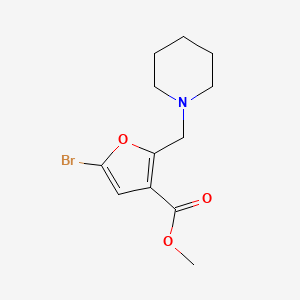
Citalopram Alkene Dimer Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Citalopram Alkene Dimer Chloride is a chemical compound with the molecular formula C40H41ClF2N4O and a molecular weight of 667.23 g/mol . It is an impurity found in the synthesis of Citalopram and Escitalopram, which are widely used as selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression .
Méthodes De Préparation
The synthesis of Citalopram Alkene Dimer Chloride involves the palladium-catalyzed heteroallylation of unactivated alkenes with tethered nucleophiles . The reaction conditions typically include the use of a palladium catalyst, such as Pd(hfacac)2, and a base like NaHCO3 in a solvent such as toluene at elevated temperatures . Industrial production methods may involve similar catalytic processes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Citalopram Alkene Dimer Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using hypervalent iodine reagents to form new C-halogen, C-O, and C-N bonds.
Reduction: Reduction reactions may involve the use of hydrogen gas or other reducing agents to break down the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, bases like NaHCO3, and solvents such as toluene . Major products formed from these reactions include various heterocyclic compounds and derivatives of Citalopram .
Applications De Recherche Scientifique
Citalopram Alkene Dimer Chloride is utilized in scientific research for several applications:
Analytical Methods: Research efforts focus on developing reliable methods to identify and quantify this compound in Citalopram samples.
Drug Development: The compound’s unique properties make it valuable for drug development and neuroscience studies.
Quality Control: The presence of this compound can affect the quality and efficacy of the final Citalopram medication, making it important for quality control during synthesis.
Mécanisme D'action
Citalopram Alkene Dimer Chloride itself does not possess a known mechanism of action as it is not a biologically active molecule. Its significance lies in its potential presence as an impurity in Citalopram and Escitalopram, which act as SSRIs by inhibiting the reuptake of serotonin in the central nervous system .
Comparaison Avec Des Composés Similaires
Citalopram Alkene Dimer Chloride can be compared with other similar compounds, such as:
Propriétés
Formule moléculaire |
C40H41ClF2N4O |
|---|---|
Poids moléculaire |
667.2 g/mol |
Nom IUPAC |
[5-cyano-2-[(E)-4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]phenyl]methyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C40H41F2N4O.ClH/c1-45(2)21-5-7-37(31-10-14-35(41)15-11-31)38-18-8-29(25-43)23-32(38)27-46(3,4)22-6-20-40(34-12-16-36(42)17-13-34)39-19-9-30(26-44)24-33(39)28-47-40;/h7-19,23-24H,5-6,20-22,27-28H2,1-4H3;1H/q+1;/p-1/b37-7+; |
Clé InChI |
DKLSXTYLHTUYQM-RTWOQYEWSA-M |
SMILES isomérique |
CN(C)CC/C=C(\C1=CC=C(C=C1)F)/C2=C(C=C(C=C2)C#N)C[N+](C)(C)CCCC3(C4=C(CO3)C=C(C=C4)C#N)C5=CC=C(C=C5)F.[Cl-] |
SMILES canonique |
CN(C)CCC=C(C1=CC=C(C=C1)F)C2=C(C=C(C=C2)C#N)C[N+](C)(C)CCCC3(C4=C(CO3)C=C(C=C4)C#N)C5=CC=C(C=C5)F.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


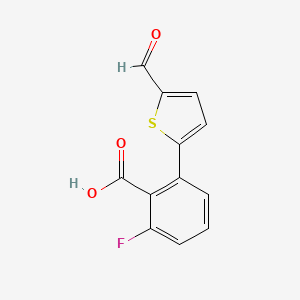
![1-[3-[4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-2-yl]thieno[3,4-b]thiophen-2-yl]-2-ethylhexan-1-one](/img/structure/B13439758.png)


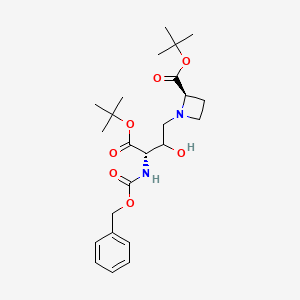
![1-[4-(3-Chlorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13439781.png)

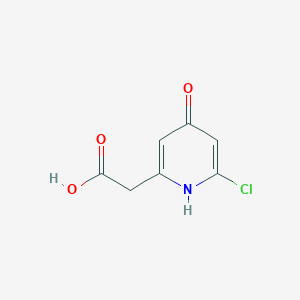
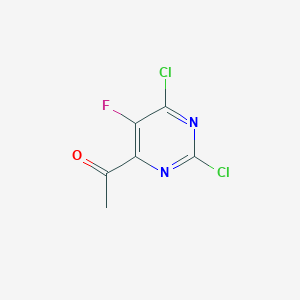
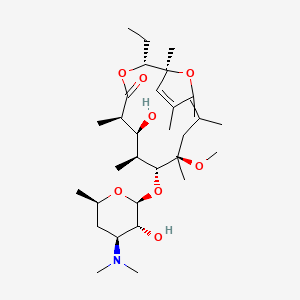
![N-[9-[(2R,4R,5R)-4-hydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13439816.png)
